4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one
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Overview
Description
4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining benzaldehyde derivatives with suitable ketones under basic conditions.
Cyclization: Formation of the pyrrolone ring through intramolecular cyclization reactions.
Functional Group Modifications: Introduction of hydroxyl, methoxy, and phenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use in drug discovery and development for treating various diseases.
Industry: Applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. This can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-3-hydroxy-1-phenyl-1H-pyrrol-2(5H)-one: Lacks the methoxyphenethyl group.
3-Hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the benzoyl group.
4-Benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the methoxyphenethyl group.
Uniqueness
4-Benzoyl-3-hydroxy-1-(4-methoxyphenethyl)-5-phenyl-1H-pyrrol-2(5H)-one is unique due to the presence of both benzoyl and methoxyphenethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23NO4/c1-31-21-14-12-18(13-15-21)16-17-27-23(19-8-4-2-5-9-19)22(25(29)26(27)30)24(28)20-10-6-3-7-11-20/h2-15,23,28H,16-17H2,1H3/b24-22+ |
InChI Key |
RKXKLXHQAFIDAM-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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